Androstenone Hydrazone

描述

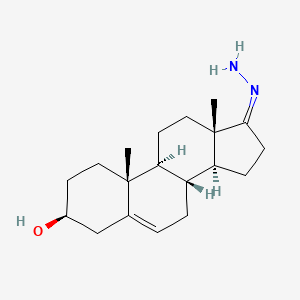

Androstenone hydrazone is a steroid derivative that has garnered attention for its specific applications in scientific research. Its structural relationship with androstenone, a compound known for its pheromonal properties in some species and its presence in human sweat and urine, provides a foundation for its utility. nih.govresearchgate.net The introduction of a hydrazone group to the androstenone backbone alters its chemical properties, making it a valuable tool for researchers.

The synthesis of this compound from androstenone is a targeted chemical modification. This transformation is significant as it introduces a hydrazone functional group, which is known to be a versatile component in the synthesis of various bioactive molecules. nih.govnih.gov The parent compound, androstenone, is a 16-androstene steroid. schd-shimadzu.com The creation of its hydrazone derivative allows for the exploration of new chemical space and potential biological activities.

A common synthetic route involves the reaction of androstenone with hydrazine (B178648) hydrate (B1144303). For instance, a related compound, 3-O-Acetylthis compound, is synthesized by dissolving 3β-Acetoxyandrost-5-en-17-one in ethanol (B145695) and treating it with hydrazine hydrate and a catalytic amount of hydrazine sulfate. chemicalbook.com This reaction is typically stirred at room temperature under an inert atmosphere for several hours. chemicalbook.com The resulting product, a hydrazone, can then be isolated and purified. chemicalbook.com This process highlights a straightforward method to access these derivatives for further study.

The structural features of this compound lend themselves to its potential use as a probe in biochemical pathways. Hydrazone derivatives are known to be present in many biologically active molecules and can exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.gov This is often attributed to the presence of the azomethine group (–NH–N=CH–). nih.gov

While direct research on this compound as a biochemical probe is specific, the broader class of hydrazones has been extensively studied. For example, chimeric thiazole–androstenone derivatives have been synthesized and evaluated for their antimelanoma activities. nih.gov These studies demonstrate that modifying the androstenone structure can lead to compounds with significant biological effects, such as inducing apoptosis in cancer cells. nih.gov This suggests that this compound could similarly be investigated for its interactions within biological systems, potentially serving as a tool to elucidate specific enzymatic or receptor-mediated processes. The derivatization of steroids into hydrazones is a strategy employed to enhance their properties for analysis, which also underscores their potential to interact with biological targets. researchgate.net

This compound plays a crucial role as a reference standard in the development and validation of analytical methods. aquigenbio.comsynzeal.comvsquarelifescience.com High-purity reference standards are essential for ensuring the accuracy and reliability of analytical results in pharmaceutical quality control and other applications. aquigenbio.combiosynth.com

Specifically, this compound is used in the analytical method development and validation (AMV) for drugs like Abiraterone Acetate. synzeal.comvsquarelifescience.com It serves as a known compound against which unknown samples can be compared, ensuring the identity, purity, and strength of the pharmaceutical product. synzeal.com These reference standards are supplied with a comprehensive Certificate of Analysis (CoA), providing detailed characterization data that complies with regulatory guidelines. schd-shimadzu.comsynzeal.com The availability of well-characterized this compound is therefore critical for quality control (QC) applications and for submissions such as Abbreviated New Drug Applications (ANDAs). aquigenbio.comsynzeal.comvsquarelifescience.com

Structure

3D Structure

属性

IUPAC Name |

(3S,8R,9S,10R,13S,14S,17Z)-17-hydrazinylidene-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N2O/c1-18-9-7-13(22)11-12(18)3-4-14-15-5-6-17(21-20)19(15,2)10-8-16(14)18/h3,13-16,22H,4-11,20H2,1-2H3/b21-17-/t13-,14-,15-,16-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTKFUDDFHUANII-BBNBXUPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=NN)CC=C4C3(CCC(C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1\2CC[C@H]3[C@H]([C@@H]1CC/C2=N/N)CC=C4[C@@]3(CC[C@@H](C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Reaction Mechanisms of Androstenone Hydrazone and Its Derivatives

Synthetic Methodologies for Androstenone Hydrazone

The formation of this compound is primarily achieved through the condensation of the parent steroid, Androstenone, with hydrazine (B178648) or its derivatives. This reaction is a cornerstone of imine chemistry and can be adapted through various protocols to optimize yield and minimize environmental impact.

Condensation Reactions with Hydrazine Derivatives

The most fundamental approach to synthesizing this compound is the direct condensation of Androstenone with a hydrazine derivative. This nucleophilic addition-elimination reaction is a well-established method for the formation of hydrazones from ketones and aldehydes. The reaction typically involves refluxing the steroidal ketone with the desired hydrazine in a suitable solvent, often with an acid catalyst to facilitate the reaction.

For instance, the synthesis of various steroidal hydrazones has been successfully achieved by refluxing the corresponding steroidal ketone with hydrazides of isonicotinic acid, m-bromobenzoic acid, or m-nitrobenzoic acid in ethanol (B145695). nih.gov Similarly, the condensation of dehydroepiandrosterone, a related ketosteroid, with phenylacetic hydrazide has been reported to proceed in the presence of tetrahydrofuran (B95107) and absolute ethanol. researchgate.net These methodologies can be directly applied to the synthesis of this compound. The general reaction scheme involves the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon of the steroid, followed by the elimination of a water molecule to form the C=N double bond of the hydrazone.

A variety of hydrazine derivatives can be employed, allowing for the introduction of different functional groups into the final hydrazone molecule. This versatility is crucial for modifying the physicochemical properties and biological activity of the resulting steroid derivative.

Development of Benign Synthesis Protocols

In recent years, there has been a significant push towards the development of more environmentally friendly synthetic methods. Traditional hydrazone synthesis often relies on volatile organic solvents and acid catalysts, which can have negative environmental impacts. nih.gov

One innovative and benign approach to hydrazone synthesis is the use of high hydrostatic pressure (HHP). This method allows for the synthesis of substituted diaryl-hydrazones in a 1:1 molar ratio without the need for solvents or acid catalysts. nih.gov The application of HHP can lead to nearly quantitative yields and simplifies product isolation, significantly improving the green credentials of the synthesis. nih.gov Methodologies such as constant high-pressure treatment and pressure cycling have been explored, with cycling being the most efficient for many reactions. nih.gov

Another green chemistry approach involves the use of aqueous extracts of natural products as catalysts. For example, an aqueous extract of Acacia concinna pods has been utilized as a natural surfactant-type catalyst for the synthesis of aryl-hydrazones in an aqueous medium at room temperature. scispace.com This method offers the advantages of being low-cost, using a readily available catalyst, and employing simple reaction conditions with easy product isolation by filtration. scispace.com Such benign protocols could be readily adapted for the synthesis of this compound, reducing the environmental footprint of its production.

Derivatization Strategies for Steroidal Ketones

Derivatization of steroidal ketones like Androstenone is a key strategy for enhancing their analytical detection, modifying their biological activity, and enabling further chemical transformations. The formation of hydrazones is a primary derivatization technique.

Specific Methods for Androstenone and Related Steroids

The derivatization of steroidal ketones with hydrazine-based reagents is a widely used technique to improve their ionization efficiency and sensitivity in analytical methods such as liquid chromatography-mass spectrometry (LC-MS/MS). nih.govnih.gov For instance, the derivatization of 5α-dihydrotestosterone (DHT), a structurally similar steroid to Androstenone, with 2-hydrazino-1-methylpyridine (HMP) has been shown to significantly enhance its detection in human plasma. nih.govnih.gov This approach allows for the quantitative analysis of low-abundance androgens in small sample volumes. nih.gov

The selection of the derivatizing agent is crucial. Different hydrazine derivatives can be used to introduce specific functionalities that improve chromatographic separation and mass spectrometric detection. nih.gov The derivatization reaction typically involves incubating the steroid with the hydrazine reagent under controlled temperature and time conditions to ensure complete reaction.

Below is a table summarizing derivatization reagents used for related steroidal ketones, which could be applicable to Androstenone:

| Derivatizing Reagent | Steroid Analyte | Analytical Enhancement |

| 2-hydrazino-1-methylpyridine (HMP) | 5α-dihydrotestosterone (DHT) | Enhanced ionization efficiency and sensitivity in LC-MS/MS nih.govnih.gov |

| 2-hydrazino-4-(trifluoromethyl)-pyrimidine (HTP) | 5α-dihydrotestosterone (DHT) | Alternative for overcoming isobaric interference nih.gov |

| Girard's Reagent P (GP) and T (GT) | Various ketosteroids | Improved ionization efficiency for LC-MS analysis |

| Dansyl hydrazine | Ketosteroids | Introduction of a fluorescent tag for sensitive detection |

Formation of Hydrazone Isomers and Their Chromatographic Separation

The formation of a hydrazone from a ketone and a substituted hydrazine can result in the formation of geometric isomers, specifically syn and anti conformers, due to restricted rotation around the C=N double bond. The ratio of these isomers can be influenced by factors such as the solvent used for crystallization and the conditions in solution. nih.gov

For example, a study on testosterone (B1683101) 17-enanthate 3-benzilic acid hydrazone revealed that the isomeric ratio in the crystalline state is dependent on the crystallization solvent. In solution, an equilibrium mixture of the isomers is formed. nih.gov This phenomenon is also expected to occur with this compound.

The separation of these isomers is often necessary for accurate quantification and characterization. High-performance liquid chromatography (HPLC) is a powerful technique for the separation and analysis of hydrazone isomers. A study on novel hydrazone derivatives demonstrated the successful separation of cis and trans isomers using HPLC with diode-array detection and HPLC-MS/MS. nih.gov The chromatographic conditions, such as the mobile phase composition and the type of stationary phase, are critical for achieving good resolution between the isomers.

Mechanistic Investigations of Hydrazone Formation and Transformation

The formation of a hydrazone from a ketone and a hydrazine proceeds through a nucleophilic addition-elimination mechanism. The reaction is typically initiated by the nucleophilic attack of the amino group of the hydrazine on the electrophilic carbonyl carbon of the ketone. This step is often the rate-determining step and can be catalyzed by acid.

The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack. The initial addition product is a tetrahedral intermediate called a carbinolamine. This intermediate then undergoes dehydration, which is also acid-catalyzed, to eliminate a molecule of water and form the C=N double bond of the hydrazone.

The transformation of hydrazones is also of significant interest. For example, under basic conditions, hydrazones can undergo the Wolff-Kishner reduction to yield the corresponding alkane. This reaction involves the deprotonation of the hydrazone followed by the elimination of nitrogen gas.

Reaction Mechanism Studies (e.g., Density Functional Theory (DFT) Calculations)

Computational chemistry, particularly Density Functional Theory (DFT), provides profound insights into the reaction mechanisms, molecular structure, and electronic properties of hydrazone derivatives. mdpi.comresearchgate.net DFT calculations are employed to determine various molecular properties and to corroborate experimental findings, offering a detailed theoretical understanding of the molecule's behavior. mdpi.com

Detailed Research Findings:

Quantum chemical studies on hydrazone-based materials are crucial for understanding their reactivity. nih.gov DFT calculations are used to obtain optimized molecular geometries, analyze natural bond orbitals (NBO), and map molecular electrostatic potential (MESP). nih.govorientjchem.org A key aspect of these studies is the examination of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap (E_g), is a critical parameter for predicting a molecule's reactivity, stability, and electronic properties. nih.gov

For hydrazones, DFT calculations help elucidate:

Optimized Geometry: The bond lengths, bond angles, and dihedral angles of the molecule in its ground state are calculated to predict the most stable conformation. ysu.am

Vibrational Spectra: Theoretical vibrational frequencies can be computed and compared with experimental FT-IR spectra to confirm structural assignments. ysu.am

Electronic Properties: The distribution and energies of HOMO and LUMO indicate the sites most likely to be involved in electron donation and acceptance, respectively, which is fundamental to understanding reaction mechanisms. nih.gov

These computational approaches allow for the investigation of reaction pathways and transition states that may be difficult to observe experimentally. mdpi.com

| Calculated Parameter | Significance | Typical Information Gained |

|---|---|---|

| HOMO Energy | Represents the electron-donating ability of the molecule. | Higher energy values suggest greater reactivity as a nucleophile. |

| LUMO Energy | Represents the electron-accepting ability of the molecule. | Lower energy values suggest greater reactivity as an electrophile. |

| Energy Gap (E_g = E_LUMO - E_HOMO) | Indicates chemical reactivity and kinetic stability. nih.gov | A smaller gap generally implies higher reactivity. |

| Dipole Moment | Measures the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |

| NBO Analysis | Analyzes charge distribution and bonding interactions. nih.govorientjchem.org | Provides insights into intramolecular charge transfer and hyperconjugative interactions. |

Electrosynthetic Oxidative Transformations of Hydrazones

Electrosynthesis has emerged as a powerful and environmentally friendly methodology in organic chemistry, enabling a wide range of transformations under mild conditions. d-nb.info This technique utilizes electrical current to drive oxidative processes, thereby avoiding the need for conventional, often hazardous, chemical oxidants. d-nb.infobeilstein-journals.org For hydrazones, electrooxidative transformations provide a versatile platform for constructing valuable organic molecules. beilstein-journals.org

Detailed Research Findings:

The electrochemical oxidation of hydrazones typically proceeds through a mechanism initiated by a single-electron transfer (SET) at the anode. beilstein-journals.org This initial step generates a radical cation, which then undergoes further reactions. A proposed mechanism for the dehydrogenative cyclization of certain hydrazones involves the initial anodic oxidation followed by deprotonation to form a nitrogen-centered radical. beilstein-journals.org This radical intermediate can then engage in intramolecular reactions, such as cyclization onto an aromatic ring. A subsequent SET oxidation and another deprotonation step can lead to the final heterocyclic product. beilstein-journals.org

Key features of electrosynthetic transformations of hydrazones include:

C(sp²)–H Functionalization: Electrochemical methods have been successfully applied to the C(sp²)–H functionalization of aldehyde-derived hydrazones, allowing for the introduction of various functional groups. beilstein-journals.org

Azacycle Construction: The electrooxidative process is a valuable tool for synthesizing nitrogen-containing heterocycles from hydrazone precursors. beilstein-journals.org

Access to Diazo Compounds: Electrosynthesis can be used to generate diazo compounds from hydrazones, which are themselves important synthetic intermediates. d-nb.info

Cyclic voltammetry is often used to support the proposed mechanisms by identifying the oxidation potentials of the hydrazone substrates. beilstein-journals.org

| Step | Description | Intermediate Species |

|---|---|---|

| 1. Initial Oxidation | The hydrazone undergoes a single-electron transfer (SET) at the anode. beilstein-journals.org | Radical Cation |

| 2. Deprotonation | Loss of a proton from the radical cation. | Nitrogen-centered Radical beilstein-journals.org |

| 3. Intramolecular Reaction | The radical intermediate undergoes reactions such as cyclization or rearrangement. | Cyclized Radical Intermediate |

| 4. Second Oxidation & Deprotonation | A second SET oxidation followed by a final deprotonation. beilstein-journals.org | Final Product (e.g., Azacycle) |

Catalytic Approaches in Hydrazone Synthesis

The synthesis of hydrazones, including this compound, is most commonly achieved through the condensation reaction of a carbonyl compound (an aldehyde or ketone) with a hydrazine derivative. wikipedia.orgchemtube3d.com While the reaction can proceed without a catalyst, the use of catalysts significantly improves reaction rates and yields. Both acid and metal-based catalysts are widely employed.

Detailed Research Findings:

Acid Catalysis: Brønsted acids, such as acetic acid, are frequently used to catalyze the formation of steroidal hydrazones. researchgate.netresearchgate.netmdpi.com The catalytic cycle involves the protonation of the carbonyl oxygen of the steroid (e.g., androstenone), which enhances the electrophilicity of the carbonyl carbon. This activation facilitates the nucleophilic attack by the hydrazine, leading to a tetrahedral intermediate, which then dehydrates to form the C=N bond of the hydrazone.

Lewis Acid Catalysis: Lewis acids have also proven effective in promoting hydrazone synthesis. For instance, Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) has been used as a catalyst for the hydrazonation of various benzaldehydes and acetophenones. mdpi.com The Lewis acid coordinates to the carbonyl oxygen, activating the substrate towards nucleophilic attack in a manner similar to Brønsted acids. This method can lead to shortened reaction times compared to non-catalytic protocols. mdpi.com

Transition Metal Catalysis: Various transition metal catalysts have been developed for hydrazone synthesis through different mechanistic pathways, often involving C-N bond formation via coupling reactions. organic-chemistry.org Examples include:

Palladium Catalysis: Palladium complexes have been used to catalyze the coupling of aryl halides with benzophenone (B1666685) hydrazone, which serves as an ammonia (B1221849) equivalent. organic-chemistry.org

Gold Catalysis: Gold catalysts can facilitate the hydrohydrazidation of alkynes with hydrazides to yield N-acylhydrazones under mild conditions. organic-chemistry.org

Ferric Chloride: Ferric chloride hexahydrate has been used as a catalyst for the synthesis of hydrazones from azides and N,N-dimethylhydrazine. organic-chemistry.org

More recently, novel catalytic systems such as hydrazone-linked covalent organic frameworks (COFs) have demonstrated exceptional catalytic activity and reusability in the synthesis of related heterocyclic compounds, highlighting the ongoing development in this field. rsc.org

| Catalyst Type | Example Catalyst | General Role | Typical Substrates |

|---|---|---|---|

| Brønsted Acid | Acetic Acid researchgate.netresearchgate.net | Protonates the carbonyl oxygen to increase electrophilicity. | Ketones, Aldehydes |

| Lewis Acid | CeCl₃·7H₂O mdpi.com | Coordinates to the carbonyl oxygen to activate the substrate. | Aromatic Aldehydes, Ketones mdpi.com |

| Transition Metal (Palladium) | (R)-DTBM-Segphos-Pd(0) organic-chemistry.org | Catalyzes hydrohydrazonation or C-N coupling reactions. | Dienes, Aryl Halides organic-chemistry.org |

| Transition Metal (Gold) | Gold Complexes organic-chemistry.org | Catalyzes hydrohydrazidation of alkynes. organic-chemistry.org | Alkynes, Hydrazides |

| Heterogeneous Catalyst | Covalent Organic Framework (COF) rsc.org | Provides active sites for condensation, often reusable. | Ketones, Aldehydes rsc.org |

Structural Elucidation and Advanced Conformational Analysis

Computational Chemistry Approaches for Molecular Structure

Computational methods complement experimental data by providing detailed insight into the electronic structure, stability, and conformational dynamics of molecules.

Density Functional Theory (DFT) is a widely used quantum mechanical method to investigate the properties of molecules like hydrazones. nih.govmdpi.com DFT calculations can be employed to:

Optimize Molecular Geometry : Determine the most stable three-dimensional arrangement of atoms, predicting bond lengths and angles. orientjchem.orgbohrium.com

Analyze Electronic Structure : Calculate the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. mdpi.com

Predict Spectroscopic Properties : Theoretical calculations can simulate NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions, which can then be compared with experimental data to validate the proposed structure. mdpi.com

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecules. For a semi-rigid molecule like Androstenone Hydrazone, MD simulations can reveal:

Solvent Effects : Simulations can model the interaction of the molecule with its environment, showing how solvent molecules arrange around it and influence its conformation.

Structural Stability : By running simulations over time, the stability of different conformations can be assessed, providing a dynamic picture of the molecule's preferred shapes. sioc-journal.cnrsc.org

Molecular Interactions and Biological Target Binding

Ligand-Receptor Interactions

Ligand-receptor binding is a critical first step in initiating a biological response. The unique structure of Androstenone Hydrazone suggests potential interactions with both steroid hormone receptors and olfactory receptors.

Androstenone is a 16-androstene steroid, a class of compounds structurally related to androgens. Steroids typically exert their effects by binding to nuclear steroid receptors, such as the androgen receptor (AR), which then act as transcription factors. While many synthetic anabolic-androgenic steroids are known to bind to the AR in tissues like skeletal muscle and the prostate, some exhibit weak binding and are thought to act through indirect mechanisms, such as biotransformation into active compounds [cite: 13].

The binding affinity of Androstenone itself to steroid receptors like the AR is not as potent as testosterone (B1683101) or other anabolic steroids [cite: 13]. The introduction of a hydrazone functional group at the C-3 position of the steroid nucleus would significantly alter the molecule's polarity, size, and hydrogen-bonding capability. This modification could change its affinity and selectivity for the ligand-binding domains of various steroid receptors. The hydrazone moiety (-C=N-NH2) adds a planar, electron-rich group that can participate in different types of non-covalent interactions compared to the original ketone group of androstenone, potentially leading to a novel profile of receptor interaction.

The parent compound, androstenone, is well-known for its distinct aroma, the perception of which varies dramatically among individuals. This variation is directly linked to genetic polymorphisms in the human olfactory receptor OR7D4 [cite: 3, 9]. OR7D4 is selectively activated by androstenone and the related steroid androstadienone [cite: 9, 10].

Research has identified two common alleles of the OR7D4 gene that determine an individual's perception of androstenone [cite: 3, 15]:

RT/RT Genotype : Individuals with two functional copies of the receptor (RT variant) are highly sensitive to androstenone and often describe its smell as intense and unpleasant, frequently comparing it to sweat or urine. [cite: 3, 15]

RT/WM Genotype : Heterozygous individuals, who have one functional (RT) and one less-functional (WM) copy, are less sensitive to the odor or may perceive it as weak, woody, or even pleasant and vanilla-like [cite: 3, 15].

WM/WM Genotype : Those with two copies of the less-functional variant typically have a diminished response and may be unable to detect the smell at all [cite: 3].

In pigs, OR7D4 also shows the most sensitive response to androstenone among several olfactory receptors, highlighting its key role in the perception of this pheromone [cite: 1, 7]. The formation of a hydrazone derivative would alter the volatility and electronic properties of the androstenone molecule, which would likely change its binding characteristics with OR7D4 and other olfactory receptors, thereby modifying its perceived scent.

| OR7D4 Genotype | Alleles | Perception of Androstenone | Associated Sensitivity |

|---|---|---|---|

| RT/RT | Two functional copies | Often perceived as intense, unpleasant (e.g., "sweaty," "urinous") [cite: 3, 15] | High |

| RT/WM | One functional, one less-functional copy | Perceived as weak, woody, or pleasant (e.g., "sweet," "vanilla-like") [cite: 3, 15] | Moderate to Low |

| WM/WM | Two less-functional copies | Often unable to detect the odor [cite: 3] | Anosmic (Insensitive) |

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor protein [cite: 17, 19]. This method is crucial for understanding binding mechanisms and for the rational design of new drugs. While specific docking studies on this compound are not available, research on other steroidal hydrazones and related compounds provides insight into how such analyses would be approached [cite: 4, 8].

Docking studies on androstenone itself with olfactory receptors have identified key amino acid residues within the binding pocket that are crucial for interaction [cite: 1, 16]. For example, docking simulations of androstenone with pig OR7D4 predicted a binding cavity formed by transmembrane domains where specific residues are key for recognition [cite: 1, 7]. Similarly, studies on halogenated hydrazone series use docking to predict binding free energy and identify potential inhibitors for cancer targets [cite: 14]. A molecular docking study of this compound would model its fit into the binding sites of steroid or olfactory receptors, predicting the binding affinity and identifying the specific hydrogen bonds, hydrophobic interactions, and other forces stabilizing the complex. This in silico approach would be a critical first step in predicting its biological activity before undertaking laboratory synthesis and testing [cite: 4, 14].

Enzyme Modulation and Inhibition

Hydrazone derivatives are a versatile class of compounds known to exhibit a wide range of biological activities, including the inhibition of various enzymes. [cite: 21, 22, 23] Research into hydrazone analogues suggests that the this compound scaffold could potentially modulate key enzymes involved in pathological processes.

Methionine aminopeptidase-2 (MetAP2) is an enzyme that plays a vital role in protein maturation and is a key target in the development of anti-angiogenic therapies, particularly for cancer and metabolic disorders [cite: 18, 27, 28]. Inhibition of MetAP2 can disrupt the proliferation of endothelial cells, which is essential for the formation of new blood vessels (angiogenesis) [cite: 27].

While direct studies of this compound are absent, various small molecules have been identified as potent and selective MetAP2 inhibitors [cite: 18, 28]. For instance, certain pyrazolo[4,3-b]indole derivatives have been designed as reversible MetAP2 inhibitors with strong binding affinity [cite: 24]. The hydrazone scaffold is a common feature in medicinal chemistry, and its incorporation into a steroidal framework like androstenone could yield novel MetAP2 inhibitors. The structural features of this compound—a rigid hydrophobic core and a flexible, interactive hydrazone group—are consistent with properties often sought in enzyme inhibitors. Further research would be required to synthesize and test its specific activity against MetAP2.

There is growing interest in developing dual-target inhibitors for complex diseases. Monoamine oxidases (MAO-A and MAO-B) are enzymes that metabolize neurotransmitters and are targets for treating neurodegenerative and psychiatric disorders [cite: 29]. Aromatase is the enzyme responsible for converting androgens to estrogens and is a primary target in the treatment of hormone-dependent breast cancer.

Recent studies have successfully developed novel thiazolyl hydrazone derivatives that act as potent dual inhibitors of both MAO and aromatase enzymes [cite: 2, 5, 6]. These compounds demonstrate the viability of the hydrazone scaffold in designing multi-target agents. For example, certain 2-thiazolyl hydrazone derivatives have been shown to potently inhibit MAO-A and MAO-B, while others in the same series exhibit high inhibitory properties against aromatase [cite: 2, 5]. This dual activity is considered beneficial, as it could potentially treat neurodegenerative symptoms without causing cognitive side effects associated with hormonal changes [cite: 2]. Given that the core of this compound is a steroid, a natural substrate for enzymes like aromatase, its derivatization with a hydrazone moiety presents a rational strategy for exploring potential dual-inhibitory activity.

| Compound | Target Enzyme | Inhibitory Activity (IC₅₀ or Kᵢ) | Selectivity |

|---|---|---|---|

| Compound 2j (thiazolyl hydrazone) | MAO-A & MAO-B | Potent Inhibition [cite: 2] | Dual Inhibitor |

| Compound 2t (thiazolyl hydrazone) | MAO-B | Strong Inhibition [cite: 2] | Selective for MAO-B |

| Compound 2q (thiazolyl hydrazone) | Aromatase & MAO-B | High Inhibition [cite: 2, 5] | Dual Inhibitor |

| Compound 2u (thiazolyl hydrazone) | Aromatase | High Inhibition [cite: 2, 5] | Selective for Aromatase |

Data presented is illustrative of the activity of hydrazone analogues as reported in the literature.

Impact on Other Relevant Enzyme Systems

The direct impact of this compound on various enzyme systems is not extensively documented in publicly available scientific literature. However, its structural relationship to other well-characterized steroid molecules and its position as an intermediate in the synthesis of a potent enzyme inhibitor provide context for potential, though unconfirmed, interactions.

This compound is an impurity of Pregnenolone, a neurosteroid that has been identified as a modulator of cytochrome P450-3A (CYP3A) enzymes. nih.govnih.gov The CYP450 enzymes are a critical family of enzymes involved in the metabolism of a wide range of endogenous and exogenous compounds, including steroids. While the modulatory effects of Pregnenolone on CYP3A are recognized, it is important to note that this does not directly imply similar activity for this compound. Without specific enzymatic assays and binding studies for this compound, any potential influence on CYP450 enzymes remains speculative.

Furthermore, this compound serves as a crucial intermediate in the chemical synthesis of Abiraterone Acetate. acs.org Abiraterone is a potent and irreversible inhibitor of the enzyme CYP17A1 (also known as 17α-hydroxylase/17,20-lyase), which is a key player in the biosynthesis of androgens. nih.govnih.gov The mechanism of Abiraterone's inhibition of CYP17A1 is well-studied. However, the inhibitory activity of the final product, Abiraterone, cannot be directly extrapolated to its precursor, this compound. The chemical transformation from the hydrazone to the final pyridyl-containing structure of Abiraterone is substantial and fundamentally alters the molecule's interaction with the enzyme's active site.

While the broader class of hydrazone-containing compounds has been investigated for a wide range of biological activities, including enzyme inhibition, specific studies focusing on this compound are lacking. nih.govresearchgate.netresearchgate.net Research into other steroidal hydrazones has suggested potential for antimicrobial and other pharmacological effects, but these findings are not specific to the androstenone scaffold and its unique hydrazone derivative. nih.gov

Structure Activity Relationship Sar Studies

Elucidation of Structural Determinants for Biological Activity

The biological activity of steroidal hydrazones, including derivatives of androstenone, is intricately linked to their three-dimensional structure and the nature of their substituents. The core steroid nucleus, the hydrazone linker, and the substituents on the hydrazone moiety all play crucial roles in dictating the compound's interaction with biological targets.

The hydrazone group (-C=N-NH-) itself is a critical pharmacophore. researchgate.net It is known to participate in hydrogen bonding and coordination with metal ions, which can be essential for binding to target enzymes or receptors. The nitrogen atoms of the hydrazone are nucleophilic, while the carbon atom can exhibit both electrophilic and nucleophilic character, allowing for a range of chemical interactions. nih.gov

Substituents on the terminal nitrogen of the hydrazone moiety have a profound effect on the biological profile. Aromatic or heterocyclic rings are common additions, and their electronic properties (electron-donating or electron-withdrawing) can modulate the activity. For example, in some series of hydrazone derivatives, compounds bearing electron-withdrawing groups have demonstrated enhanced antibacterial activity. researchgate.net Conversely, for other biological targets, electron-donating groups may be more favorable. researchgate.net The presence of specific functional groups, such as hydroxyl or methoxy (B1213986) groups on an aromatic ring, can also lead to significant changes in activity by altering the molecule's polarity and hydrogen-bonding capacity. mdpi.com

Design and Synthesis of Androstenone Hydrazone Analogues for SAR Profiling

The design and synthesis of analogues are central to SAR studies. A common synthetic strategy for preparing this compound and its derivatives involves the condensation reaction between a steroidal ketone (in this case, androstenone) and a substituted hydrazine (B178648) or hydrazide. jocpr.comnih.gov This reaction is versatile and allows for the introduction of a wide variety of substituents on the hydrazone moiety.

The general synthetic approach is outlined below:

Starting Materials: Androstenone (or a derivative thereof) serves as the steroidal ketone. A range of commercially available or synthetically prepared hydrazines and hydrazides are used to introduce diversity at the 17-position.

Reaction Conditions: The condensation is typically carried out by heating the reactants in a suitable solvent, such as ethanol (B145695) or methanol, often with a catalytic amount of acid. nih.gov

Purification and Characterization: The resulting hydrazone analogues are purified using standard techniques like recrystallization or column chromatography. Their structures are then confirmed by spectroscopic methods, including NMR (1H and 13C), IR, and mass spectrometry. nih.gov

By systematically varying the substituents on the hydrazone part of the molecule, researchers can build a library of analogues for biological screening. For example, a series of analogues could be synthesized with different substituents on a terminal phenyl ring to probe the effects of electronics and sterics.

Table 1: Representative this compound Analogues for SAR Studies

| Analogue | R Group on Hydrazone | Rationale for Synthesis |

| 1 | Phenyl | Baseline compound to establish activity. |

| 2 | 4-Nitrophenyl | Introduction of a strong electron-withdrawing group. |

| 3 | 4-Methoxyphenyl | Introduction of an electron-donating group. |

| 4 | 4-Hydroxyphenyl | Addition of a hydrogen-bond donor/acceptor. |

| 5 | Pyridinyl | Introduction of a heterocyclic ring to alter solubility and potential for hydrogen bonding. |

This table is a representative example of how analogues might be designed for SAR profiling and does not represent actual experimental data for this compound specifically.

Correlation between Molecular Features and Mechanistic Effects

The data obtained from the biological evaluation of synthesized analogues allows for the establishment of correlations between specific molecular features and the observed mechanistic effects. For instance, if a series of this compound analogues with varying lipophilicity are tested, a correlation might be found between their ability to cross cell membranes and their biological activity.

Computational studies, such as molecular docking, can provide valuable insights into the potential mechanisms of action. researchgate.net By modeling the interaction of the hydrazone derivatives with the active site of a target protein, researchers can predict binding modes and identify key interactions. For example, docking studies might reveal that a particular substituent on the hydrazone forms a critical hydrogen bond with an amino acid residue in the active site, explaining its enhanced activity.

The electronic properties of the hydrazone derivatives, influenced by the substituents, can also be correlated with their mechanism of action. For example, the redox potential of the molecules can be a determining factor in their biological activity, particularly in processes involving electron transfer.

In the context of anticancer activity, SAR studies of hydrazone derivatives have revealed that certain structural features can induce apoptosis or inhibit specific enzymes involved in cancer progression. nih.govresearchgate.net For example, the presence of a 4-methylsulfonylbenzene scaffold in some hydrazone series has been linked to potent antitumor activity. nih.gov While specific mechanistic studies on this compound are limited, the broader knowledge of hydrazone pharmacology suggests that its derivatives could act through various mechanisms, including enzyme inhibition, disruption of cellular signaling pathways, or induction of oxidative stress.

Metabolism and Biotransformation Research

In Vitro Microsomal Metabolism Studies of Androstenone Hydrazone Derivatives

In vitro studies using liver microsomes, which are vesicles of the endoplasmic reticulum, are a standard method for investigating the metabolic pathways of compounds. These microsomes contain a high concentration of drug-metabolizing enzymes, particularly the Cytochrome P450 superfamily.

Research into the metabolism of hydrazone-containing compounds suggests several potential biotransformation pathways.

Hydrolytic Reactions: A primary metabolic pathway for hydrazone derivatives is the hydrolytic cleavage of the hydrazone bond. medipol.edu.tr Studies on other adamantane hydrazide-hydrazone derivatives have shown that this class of compounds can be susceptible to metabolic hydrolysis, breaking the molecule into its constituent aldehyde/ketone and hydrazide parts. medipol.edu.tr This suggests that this compound would likely undergo hydrolysis to yield androstenone and the corresponding hydrazine (B178648).

Hydroxylation: Hydroxylation is a common Phase I metabolic reaction catalyzed by cytochrome P450 enzymes. mdpi.com While not specifically documented for this compound, other hydrazone derivatives have been shown to be biotransformed into hydroxylated metabolites. medipol.edu.tr This reaction could potentially occur on the steroid nucleus of the androstenone moiety.

Reduction: The parent compound, androstenone, is primarily metabolized via reduction. In liver microsomes, androstenone is reduced to its metabolites, 3α-androstenol and 3β-androstenol. mdpi.comnih.gov If androstenone is released through hydrolysis of the hydrazone, it would then be subject to this well-established reduction pathway.

Phase II metabolism, which involves conjugation reactions, is also critical. Once androstenone and its reduced metabolites are formed, they can be conjugated with glucuronic acid or sulfate to form more water-soluble compounds for excretion. mdpi.comnih.gov The production of 16-androstene glucuronides is a significant pathway in androstenone metabolism. nih.govresearchgate.net

The specific Cytochrome P450 (CYP) isoforms involved in the metabolism of this compound have not been fully elucidated. However, the roles of these enzymes in the biotransformation of the parent steroid and related compounds provide insight.

While the primary metabolism of androstenone itself (the reduction to androstenols) is carried out by aldo-keto reductase enzymes (AKR1C subfamily) rather than CYPs, P450 enzymes are crucial for the metabolism of other related steroids and compounds that influence boar taint. nih.gov For instance, CYP2E1 is the principal enzyme responsible for the metabolism of skatole, another compound associated with boar taint, and its expression can be repressed by androstenone. nih.gov

Should the this compound derivative undergo hydroxylation, it is highly probable that CYP enzymes would be involved, as they are the main catalysts for such reactions in steroid metabolism. mdpi.commdpi.com Various CYP isoforms, such as those in the CYP3A family, are known to be active in the hydroxylation of numerous steroids, including testosterone (B1683101), progesterone, and androstenedione. nih.gov

Based on the identified metabolic pathways, the biotransformation of this compound would be expected to produce several key metabolites. The primary metabolites would likely result from the initial hydrolysis of the hydrazone bond, followed by the established metabolism of the resulting androstenone.

Table 1: Potential Metabolites of this compound Derivatives

| Precursor Compound | Metabolic Reaction | Resulting Metabolite(s) |

|---|---|---|

| This compound | Hydrolysis | Androstenone, corresponding hydrazine |

| Androstenone | Reduction (Phase I) | 3α-androstenol, 3β-androstenol mdpi.comnih.gov |

| Androstenone, Androstenols | Glucuronidation (Phase II) | Androstenone glucuronide, Androstenol glucuronides mdpi.comnih.gov |

| Androstenone, Androstenols | Sulfoconjugation (Phase II) | Androstenone sulfate, Androstenol sulfates nih.govresearchgate.net |

The most abundant metabolites of androstenone in hepatic systems are the 16-androstene glucuronide conjugates. nih.gov Following hydrolysis, androstenone is rapidly converted to 3α/β-androstenol (Phase I) and then to these glucuronide conjugates (Phase II). nih.gov

Chemical Stability and Degradation Pathways in Biological Matrices

The stability of a compound in biological fluids such as plasma is crucial for its pharmacokinetic profile. Studies on various aromatic hydrazones have revealed that they can be unstable and undergo rapid degradation in plasma. nih.govresearchgate.net

The primary degradation pathway identified for these compounds is hydrolysis of the hydrazone bond. nih.gov This degradation is significantly faster in plasma compared to simple buffer solutions like phosphate-buffered saline (PBS). nih.govresearchgate.net The accelerated degradation in plasma is attributed to catalysis by both plasma proteins and other low molecular weight components. nih.govresearchgate.net This inherent instability suggests that the hydrolysis of this compound in biological matrices could be a significant non-enzymatic degradation pathway, impacting its bioavailability and duration of action.

Comparative Metabolism of Androstenone and Its Hydrazone Derivative

The metabolism of androstenone is well-characterized and serves as a baseline for comparison with its hydrazone derivatives.

Androstenone Metabolism: The hepatic metabolism of androstenone is a two-phase process. mdpi.com Phase I involves the reduction of the 3-keto group by aldo-keto reductases to form 3β-androstenol and 3α-androstenol. nih.gov Phase II involves the conjugation of androstenone and its reduced metabolites with sulfate or glucuronic acid, catalyzed by sulfotransferases (SULTs) and UDP-glucuronosyltransferases (UGTs), respectively. mdpi.comresearchgate.net

This compound Derivative Metabolism: The metabolism of the hydrazone derivative introduces an additional and crucial initial step: the cleavage of the hydrazone bond. This bond is susceptible to both enzymatic and chemical hydrolysis in biological matrices. medipol.edu.trnih.gov Therefore, a primary metabolic event for the hydrazone derivative would be its conversion back to the parent steroid, androstenone. Once formed, this androstenone would enter its own established metabolic cascade of reduction and conjugation. The hydrazone derivative itself could also potentially undergo other Phase I reactions, such as hydroxylation on the steroid core, before any cleavage occurs.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| Androstenone (5α-androst-16-en-3-one) |

| This compound |

| 3α-androstenol (5α-androst-16-en-3α-ol) |

| 3β-androstenol (5α-androst-16-en-3β-ol) |

| Androstenone glucuronide |

| Androstenone sulfate |

| Skatole (3-methylindole) |

| Testosterone |

| Progesterone |

| Androstenedione |

| Pregnenolone |

Applications in Analytical Chemistry and Research Tool Development

Derivatization in Advanced Analytical Techniques

Derivatization is a chemical modification process used to convert a compound into a product with properties that are better suited for a particular analytical technique. In the analysis of steroids like androstenone, derivatization to form androstenone hydrazone can significantly improve the performance of advanced analytical methods.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the analysis of steroids. However, some steroids, particularly those with ketone functional groups, may exhibit poor ionization efficiency, leading to low sensitivity. The conversion of these ketosteroids into hydrazone derivatives can dramatically enhance their detection by LC-MS/MS.

The formation of this compound introduces a moiety that is more readily ionized, thereby increasing the signal intensity in the mass spectrometer. For instance, derivatization of androgenic steroids with Girard P hydrazine (B178648) has been shown to enhance the response in positive ion mode by up to 33 times compared to the underivatized steroid. nih.govresearchgate.net This increased sensitivity allows for the detection and quantification of steroids at much lower concentrations, which is particularly important in biological samples where they are often present in trace amounts. nih.gov

Different hydrazine-based reagents can be used for derivatization, each with its own advantages. For example, 2-hydrazino-1-methylpyridine (HMP) has been successfully used to improve the sensitivity of the analysis of 5α-dihydrotestosterone, a related androgen, in human plasma. nih.govnih.gov The derivatization with HMP allowed for the detection of low picogram amounts of the steroid on the column. nih.gov

Table 1: Examples of Hydrazine-Based Derivatization Reagents for Steroid Analysis by LC-MS/MS

| Derivatizing Reagent | Steroid Type | Enhancement Factor | Reference |

| Girard P hydrazine | Androgenic steroids | Up to 33-fold | nih.govresearchgate.net |

| 2-hydrazino-1-methylpyridine (HMP) | Androgens | Enables detection of ~34 pmol/L | nih.gov |

| 2,4-Dinitrophenylhydrazine (DNPH) | Carbonyl compounds | Enables trace level detection | longdom.org |

This table is interactive. Users can sort the data by clicking on the column headers.

Gas chromatography with electron-capture detection (GC-ECD) is a highly sensitive technique for the detection of compounds that can "capture" electrons, such as those containing electronegative atoms like halogens. chromatographyonline.com While androstenone itself is not strongly electron-capturing, it can be derivatized to introduce a group that is.

By reacting androstenone with a halogenated hydrazine derivative, an this compound with high electron-capture potential can be formed. This derivatization makes the molecule highly responsive to the ECD, enabling its detection at very low levels. chromatographyonline.com This approach is particularly useful for trace analysis in complex matrices. The ECD is known for its high selectivity and sensitivity, with detection limits often in the picogram range. chromatographyonline.com

This compound as a Reference Standard

Reference standards are highly purified compounds used as a benchmark for analytical measurements. They are crucial for ensuring the accuracy and reliability of analytical methods.

This compound can serve as a reference standard in the development and validation of analytical methods for the determination of androstenone or other related steroids. nih.gov During method development, a well-characterized standard is necessary to optimize parameters such as chromatographic separation and mass spectrometric detection.

In method validation, the reference standard is used to assess key performance characteristics, including:

Specificity and Selectivity: Ensuring the method can distinguish the analyte from other components in the sample.

Linearity: Establishing the concentration range over which the method provides accurate results.

Accuracy and Precision: Determining how close the measured values are to the true value and how reproducible the measurements are.

Limit of Detection (LOD) and Limit of Quantification (LOQ): Defining the lowest concentration of the analyte that can be reliably detected and quantified.

In the synthesis of androstenone derivatives or other steroids where androstenone is a starting material or intermediate, this compound can be used as a quality control standard. By comparing the analytical response of a synthesized batch to that of the pure this compound reference standard, the purity and identity of the product can be verified. This is essential for ensuring the consistency and quality of the synthetic process.

Utility as Synthetic Intermediates and Chemical Probes

Beyond its applications in analytical chemistry, the hydrazone functional group imparts a versatile reactivity to the androstenone scaffold, making it a useful synthetic intermediate and a potential component of chemical probes.

Hydrazones are well-established intermediates in a variety of organic reactions. jocpr.comwikipedia.orgnih.gov For example, they are key intermediates in the Wolff-Kishner reduction, a reaction used to deoxygenate ketones. nih.gov The nitrogen-nitrogen single bond and the carbon-nitrogen double bond of the hydrazone group can participate in various cyclization and functional group transformation reactions, allowing for the synthesis of a diverse range of novel steroid derivatives. researchgate.net The synthesis of various hydrazone derivatives from steroid ketones has been reported, highlighting their importance in the generation of new bioactive molecules. researchgate.netnih.govnih.gov

Furthermore, the hydrazone linkage can be incorporated into the design of chemical probes to study biological systems. biorxiv.org For instance, hydrazone-based linkers are used in bioconjugation to attach drugs to antibodies. wikipedia.org These linkers are designed to be stable in the bloodstream but are cleaved under the specific conditions found inside target cells, releasing the drug where it is needed. wikipedia.org While not specifically documented for this compound, this principle could be applied to develop targeted probes based on the androstenone structure. Hydrazone derivatives of other classes of compounds have also been explored as chemosensors for detecting metal ions and other small molecules. sciforum.net

Construction of Complex Organic Scaffolds

The steroidal framework of androstenone provides a rigid and well-defined three-dimensional structure that is amenable to chemical modification. This has led to its use as a scaffold in the synthesis of complex organic molecules, particularly heterocyclic compounds with potential biological activity. The hydrazone group at the C-17 position offers a reactive handle for introducing further chemical diversity.

One area of application is in the synthesis of fused heterocyclic systems. For instance, androstenone derivatives have been utilized in the development of thiazole-fused steroidal compounds. nih.gov Thiazole rings are important pharmacophores found in numerous biologically active molecules. By constructing these heterocyclic rings onto the androstenone scaffold, researchers can create novel molecular architectures with potential therapeutic applications. nih.gov The synthesis of these complex scaffolds often involves multi-step reaction sequences where the initial steroid structure directs the stereochemical outcome of subsequent transformations.

The general strategy involves the reaction of a modified androstenone precursor, which can be derived from this compound, with reagents that lead to the formation of the desired heterocyclic ring. The inherent chirality and conformational rigidity of the steroid nucleus are advantageous in designing molecules with specific spatial arrangements, which is often crucial for biological activity.

Table 1: Examples of Heterocyclic Scaffolds Derived from Androstenone Derivatives

| Precursor | Reagents | Resulting Scaffold | Potential Application | Reference |

| Androstenedione Derivative | N-Aryl Thioureas | Thiazole-fused Androstenone | Anticancer | sruc.ac.uk |

| Androstenone Derivative | Various | 17-exo-heterocyclic compounds | Enzyme Inhibition | researchgate.net |

Development of Fluorescent Probes for Biological Imaging

Hydrazones are a well-established class of functional groups used in the design of fluorescent probes for biological imaging. nih.govnih.govrsc.orgrsc.orgresearchgate.netmdpi.comresearchgate.netresearchgate.netmdpi.com The formation of a hydrazone linkage is often used to attach a fluorophore to a recognition element or to create a sensor that exhibits changes in its fluorescent properties upon binding to a target analyte. nih.gov The electronic properties of the hydrazone bond can be modulated by the surrounding chemical environment, leading to changes in fluorescence intensity or wavelength, which forms the basis for "turn-on" or "turn-off" fluorescent sensors. nih.gov

While specific research detailing the use of this compound itself as a fluorescent probe is not extensively documented in the reviewed literature, the principles of hydrazone-based probe design suggest its potential in this area. The steroid scaffold of androstenone can act as a targeting moiety, directing the probe to specific cellular compartments or biomolecules, such as cell membranes, due to its lipophilic nature.

The development of such a probe would typically involve the reaction of this compound with a fluorophore that contains a reactive carbonyl group (an aldehyde or ketone). The resulting fluorescently labeled steroid could then be used to visualize cellular structures or processes. The fluorescence properties of the probe could be sensitive to the local environment, such as polarity or pH, allowing for the imaging of these parameters within biological systems.

Table 2: General Principles of Hydrazone-Based Fluorescent Probe Design

| Component | Function | Example |

| Fluorophore | Emits light upon excitation | Coumarin, Carbazole |

| Hydrazone Linkage | Connects fluorophore to targeting moiety; can be part of the signaling mechanism | C=N-NH |

| Targeting Moiety | Directs the probe to a specific location or analyte | Steroid scaffold (e.g., Androstenone) |

| Recognition Site | Interacts with the target analyte | Can be part of the hydrazone or an additional functional group |

The versatility of hydrazone chemistry, combined with the unique structural features of the androstenone scaffold, presents opportunities for the future development of novel fluorescent probes for various applications in biological imaging. nih.govnih.gov

Future Research Directions and Unexplored Avenues

Investigation of Novel Biological Pathways and Targets

The biological roles of androstenone itself are primarily associated with pheromonal signaling and steroid metabolism. researchgate.netresearchgate.netnih.gov The introduction of a hydrazone moiety could significantly alter its biological activity, opening up new avenues for therapeutic intervention and biological inquiry. Future research should prioritize the elucidation of novel biological pathways and molecular targets for androstenone hydrazone.

Initial investigations could build upon the known pharmacology of other steroidal hydrazones, which have demonstrated a range of biological effects, including antimicrobial and anticancer activities. nih.govnih.govnih.gov A proposed starting point for investigating the biological targets of this compound is outlined in the table below.

| Potential Biological Target Class | Rationale for Investigation | Exemplary Research Approach | Potential Downstream Pathways to Investigate |

|---|---|---|---|

| Nuclear Receptors | The steroidal backbone of androstenone suggests potential interactions with nuclear receptors, which may differ from the parent steroid due to the hydrazone functional group. | Competitive binding assays against a panel of steroid hormone receptors (e.g., androgen receptor, estrogen receptor). | Modulation of steroid hormone signaling, regulation of gene transcription related to metabolism and reproduction. |

| Enzymes in Steroid Metabolism | Androstenone is a metabolite in the steroidogenic pathway. nih.gov this compound could act as an inhibitor or modulator of key enzymes in this pathway, such as 17β-hydroxysteroid dehydrogenases or cytochrome P450 enzymes. | In vitro enzyme inhibition assays using purified enzymes or cell lysates. | Alterations in the steroid metabolome, feedback mechanisms in the hypothalamic-pituitary-gonadal axis. |

| Microbial Targets | Steroidal hydrazones have shown promising antimicrobial activity. nih.govnih.govnih.gov The lipophilic steroid scaffold could facilitate entry into microbial cells, where the hydrazone moiety could interact with essential enzymes. | Screening against a panel of pathogenic bacteria and fungi; molecular docking studies against microbial enzymes like 14-alpha demethylase. nih.gov | Inhibition of microbial growth, disruption of cell membrane integrity, interference with microbial metabolic pathways. |

| Cancer-Related Proteins | Various steroid derivatives and hydrazones have been investigated as anticancer agents. nih.gov this compound could target proteins involved in cancer cell proliferation, apoptosis, or angiogenesis. | Cytotoxicity screening against a panel of cancer cell lines; investigation of apoptosis induction through techniques like TUNEL assays. nih.gov | Modulation of cell cycle progression, activation of apoptotic signaling cascades, inhibition of tumor growth in vivo. |

Exploration of Advanced Synthetic Methodologies

The synthesis of this compound is typically achieved through a straightforward condensation reaction between androstenone and hydrazine (B178648). However, the exploration of more advanced synthetic methodologies could lead to the creation of diverse libraries of this compound derivatives with a wide range of functional groups and properties. These methodologies could enhance reaction efficiency, yield, and stereoselectivity, and allow for the introduction of functionalities for specific applications, such as fluorescent tags or reactive handles for bioconjugation.

Future synthetic efforts could focus on the areas detailed in the following table.

| Synthetic Methodology | Description and Potential Advantages | Potential Application for this compound Derivatives |

|---|---|---|

| Mechanochemical Synthesis | This solvent-free or low-solvent approach involves grinding reactants together, often with a liquid additive (liquid-assisted grinding). nih.gov It can lead to higher yields, shorter reaction times, and is considered a green chemistry approach. | Efficient and environmentally friendly synthesis of a wide range of substituted androstenone hydrazones. |

| Flow Chemistry | Continuous flow synthesis offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety, scalability, and product consistency. | Large-scale and automated synthesis of this compound and its derivatives for extensive screening. |

| Click Chemistry | Reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) are highly efficient and specific. By functionalizing the androstenone or hydrazine partner with an azide (B81097) or alkyne, a wide array of functionalities can be "clicked" onto the this compound scaffold. | Facile attachment of fluorescent dyes, biotin (B1667282) tags, or other reporter molecules for the development of chemical probes. |

| Combinatorial Chemistry | The parallel synthesis of a large number of different but structurally related molecules. This approach would involve reacting androstenone with a library of different hydrazine derivatives. | Rapid generation of a library of this compound analogs for high-throughput screening of biological activity. |

Development of Sophisticated Computational Models for Predictive Analysis

Computational modeling and simulation are invaluable tools in modern drug discovery and chemical biology. For this compound, the development of sophisticated computational models could accelerate the discovery of its biological targets and the design of new derivatives with optimized properties. While specific models for this compound are not yet established, the methodologies applied to other hydrazones and steroids provide a clear roadmap. nih.govnih.govnih.govekb.egchula.ac.thnih.govwu.ac.thnih.govresearchgate.net

Future research in this area should focus on the development and application of the following computational approaches:

| Computational Model/Technique | Objective and Application to this compound | Required Input Data and Potential Outcomes |

|---|---|---|

| Molecular Docking | To predict the binding orientation and affinity of this compound and its derivatives to the active sites of potential biological targets. | Input: 3D structures of this compound and target proteins. Outcome: A ranked list of potential protein targets and insights into key binding interactions. |

| Quantitative Structure-Activity Relationship (QSAR) | To develop mathematical models that correlate the chemical structure of this compound derivatives with their biological activity. | Input: A dataset of this compound analogs with their experimentally determined biological activities. Outcome: Predictive models that can estimate the activity of novel, unsynthesized derivatives. |

| Molecular Dynamics (MD) Simulations | To simulate the dynamic behavior of this compound when bound to a biological target, providing insights into the stability of the complex and the role of solvent molecules. | Input: The docked complex of this compound and its target protein. Outcome: Information on the stability of the binding pose, conformational changes upon binding, and the energetics of the interaction. |

| Pharmacophore Modeling | To identify the essential three-dimensional arrangement of chemical features in this compound that are responsible for its biological activity. | Input: A set of active this compound analogs. Outcome: A 3D model that can be used to screen virtual libraries for new compounds with similar activity. |

Integration of this compound into Multi-Omics Research Strategies

Multi-omics approaches, which involve the integrated analysis of data from genomics, transcriptomics, proteomics, and metabolomics, have revolutionized our understanding of complex biological systems. mdpi.comnih.govtum.deoup.comresearchgate.net The integration of this compound into such research strategies could provide a systems-level understanding of its biological effects. By treating cells or organisms with this compound and subsequently performing multi-omics analysis, researchers can uncover its mechanism of action on a global scale.

The following table outlines potential multi-omics research strategies involving this compound.

| Omics Approach | Research Question | Experimental Design | Potential Findings |

|---|---|---|---|

| Transcriptomics (e.g., RNA-Seq) | How does this compound alter gene expression profiles in target cells? | Treating a relevant cell line (e.g., a cancer cell line or steroid-responsive cell line) with this compound and comparing the transcriptomes of treated and untreated cells. | Identification of genes and signaling pathways that are up- or down-regulated by this compound, providing clues to its mechanism of action. |

| Proteomics (e.g., Mass Spectrometry-based) | Which proteins does this compound directly bind to in a cellular context? | Chemical proteomics approaches, such as affinity chromatography using immobilized this compound, to pull down interacting proteins from cell lysates for identification by mass spectrometry. uni-tuebingen.de | Direct identification of the cellular targets of this compound. |

| Metabolomics (e.g., LC-MS, GC-MS) | How does this compound affect the cellular metabolome, particularly steroid metabolism? | Analyzing the metabolic profiles of cells or biofluids after treatment with this compound. | Revealing alterations in metabolic pathways, such as steroidogenesis, and identifying potential biomarkers of this compound activity. oup.comresearchgate.net |

| Integrated Multi-Omics Analysis | What is the integrated biological response to this compound treatment? | Combining data from transcriptomics, proteomics, and metabolomics experiments to build a comprehensive model of the cellular response to this compound. | A systems-level understanding of the compound's effects, from gene expression changes to alterations in protein levels and metabolic fluxes. |

Design of Next-Generation Chemical Probes Based on Hydrazone Scaffolds

The hydrazone functional group is a versatile component in the design of chemical probes, including fluorescent sensors and imaging agents. nih.govnih.govdigitellinc.comresearchgate.netrsc.orgresearchgate.netresearchgate.net The steroid scaffold of androstenone provides a unique framework that could be exploited to create next-generation chemical probes with novel properties and applications. These probes could be designed to be environmentally sensitive, to target specific cellular compartments, or to have switchable fluorescence for advanced imaging techniques.

Future research in this area could explore the design and synthesis of the following types of chemical probes based on the this compound scaffold.

| Type of Chemical Probe | Design Strategy | Potential Application |

|---|---|---|

| Fluorogenic Probes for Lipid Environments | The lipophilic nature of the steroid backbone could be combined with an environmentally sensitive fluorophore attached via the hydrazone linker. The probe would be designed to fluoresce only in non-polar environments. | Wash-free imaging of cellular membranes and lipid droplets. nih.gov |

| Photoswitchable Probes for Super-Resolution Microscopy | Incorporation of a photoswitchable dye into the this compound structure. The fluorescence of the probe could be turned on and off with specific wavelengths of light. | Advanced cellular imaging techniques such as STORM and PALM, allowing for visualization of cellular structures with nanoscale resolution. nih.govnih.gov |

| Targeted Probes for Steroid Receptors | Modification of the this compound scaffold to enhance binding affinity and selectivity for a specific steroid receptor. The probe would also contain a reporter group, such as a fluorophore or a biotin tag. | Visualization and quantification of steroid receptor localization and dynamics in living cells. |

| pH-Sensitive Probes | The hydrazone bond itself can be designed to be labile under acidic conditions. science.govwikipedia.org By incorporating a fluorophore and a quencher that are separated upon hydrolysis of the hydrazone bond, a pH-sensitive probe can be created. | Probing the pH of acidic organelles such as lysosomes and endosomes. |

常见问题

Basic: What are the optimal synthetic routes for Androstenone Hydrazone, and how can reaction conditions be systematically optimized?

Methodological Answer:

this compound is synthesized via condensation of androstenone (a steroidal ketone) with hydrazine derivatives. Key variables include solvent choice (e.g., ethanol, methanol, or glacial acetic acid), temperature (typically reflux conditions), and stoichiometric ratios of reactants. For optimization, use Design of Experiments (DoE) to evaluate parameters like reaction time, catalyst presence (e.g., acid catalysis), and purification methods (e.g., recrystallization or chromatography). Crystallographic data (CCDC files) can validate structural integrity post-synthesis .

Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

Characterization requires a multi-technique approach:

- FTIR : Identify C=N (azomethine) stretching vibrations (~1600 cm⁻¹) and N–H bonds (~3300 cm⁻¹).

- UV-Vis : Confirm hydrazone-specific absorption bands (e.g., π→π* transitions in the 250–400 nm range) .

- HPLC-UV : Assess purity and differentiate from precursors (e.g., androstenone) using retention time and spectral matching .

- NMR : Assign protons on the hydrazone moiety (e.g., NH and CH=N peaks) and steroidal backbone .

Advanced: How can researchers resolve contradictions in reported biological activities of hydrazones, including this compound?

Methodological Answer:

Data discrepancies often arise from variations in assay conditions (e.g., cell lines, concentrations) or structural modifications. To address this:

- Perform dose-response studies to establish EC₅₀/IC₅₀ values under standardized protocols.

- Compare results with structurally analogous hydrazones (e.g., benzophenone hydrazones) to identify substituent effects .

- Use molecular docking to predict binding affinities to targets (e.g., steroid receptors or enzymes) and validate via MST (Microscale Thermophoresis) .

Advanced: What experimental design principles apply to studying this compound’s stability under varying storage conditions?

Methodological Answer:

Stability studies should assess:

- Temperature : Store samples at 4°C, 25°C, and 40°C for 1–6 months, monitoring degradation via HPLC.

- Humidity : Use controlled humidity chambers (e.g., 60% RH) to evaluate hygroscopicity.

- Light Exposure : Test photostability under UV/visible light using quartz cells.

- Analytical Endpoints : Track changes in melting point (242–244°C for pure samples) and spectroscopic profiles .

Advanced: How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced bioactivity?

Methodological Answer:

SAR strategies include:

- Substituent Introduction : Add electron-withdrawing groups (e.g., –NO₂, –CF₃) to the hydrazone moiety to enhance receptor binding .

- Hybridization : Conjugate with natural products (e.g., indole or quinoline) to improve antifungal/antiviral activity, as seen in related hydrazone derivatives .

- Metal Complexation : Test coordination with transition metals (e.g., Zn²⁺ or Cu²⁺) to modulate biological activity .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and respirators to avoid dermal/ocular contact and inhalation.

- Ventilation : Conduct reactions in fume hoods with local exhaust systems.

- Waste Disposal : Incinerate contaminated materials at ≥800°C to prevent environmental release .

Advanced: How can computational methods predict this compound’s interactions with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger to simulate binding to steroidogenic enzymes (e.g., 17β-HSD) or hormone receptors.

- MD Simulations : Apply GROMACS to study conformational stability in aqueous/lipid environments.

- QSAR Models : Corrogate electronic descriptors (e.g., HOMO-LUMO gaps) with antifungal/antiviral activity data from analogous compounds .

Advanced: What mechanistic insights exist for this compound’s role in modulating oxidative stress or hormonal pathways?

Methodological Answer:

- Antioxidant Assays : Measure ROS scavenging via DPPH/ABTS assays and correlate with hydrazone’s redox-active –NH– group .

- Hormonal Activity : Use reporter gene assays (e.g., luciferase-based) to test androgen/estrogen receptor modulation. Compare with steroidal controls (e.g., DHEA) .

- Enzyme Inhibition : Evaluate 5α-reductase or aromatase inhibition kinetics using spectrophotometric/fluorimetric methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。